4-(5-Fluoropyrimidin-2-yl)thiomorpholine
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Description
“4-(5-Fluoropyrimidin-2-yl)thiomorpholine” is a chemical compound with the molecular formula C8H10FN3S . It is an oil-like substance and has a molecular weight of 183.19 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10FN3O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is an oil-like substance . It has a molecular weight of 183.19 .Scientific Research Applications
Fluoropyrimidines in Oncological Research
Fluoropyrimidines, such as 5-fluorouracil (5-FU), are critical in treating various cancers, particularly gastrointestinal tract adenocarcinomas. Their cardiotoxic effects, however, remain a significant concern. Studies have explored cell death pathways induced by 5-FU and the potential for oxidative stress-mediated cardiocyte damage. The addition of Levofolinic Acid (LF) to 5-FU has been found to potentiate its growth inhibition effects, suggesting strategies for managing cardiotoxic effects through the use of scavengers (Lamberti et al., 2014).
Molecular Design and Antitumor Testing
The design and synthesis of triazolopyrimidine and triazoloquinazoline derivatives have shown promise in antitumor activity, highlighting the role of specific functional groups such as the morpholine group and electron-withdrawing groups in enhancing antitumor efficacy. Compound 26, featuring a morpholine group, demonstrated significant activity as an antitumor agent, underscoring the potential of incorporating such moieties into therapeutic agents (Hassan et al., 2017).
properties
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3S/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPSUGNUSBNVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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